2-(2,6-Dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione is a complex organic compound that has gained attention in pharmaceutical research due to its potential therapeutic applications. This compound is characterized by several functional groups, including a piperidine moiety and an isoindoline core, which contribute to its biological activity. The molecular formula of this compound is , and it has a molecular weight of 276.22 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
This compound is classified under the category of isoindoline derivatives. It is often synthesized as part of research into new therapeutic agents, particularly those targeting diseases such as cancer and neurodegenerative disorders. The synthesis and characterization of this compound have been documented in various scientific publications and patents, highlighting its significance in medicinal chemistry.
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione typically involves the reaction of 4-fluoroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione in the presence of sodium acetate as a base. The reaction is conducted under controlled conditions, often at elevated temperatures (around 135 °C) for several hours.
This method yields the target compound as a white solid after purification.
The molecular structure of 2-(2,6-Dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione features an isoindoline ring system with two fluorine atoms substituted at the 4 and 5 positions. The presence of the dioxopiperidine moiety adds to its complexity.
The compound can undergo various chemical reactions typical of isoindoline derivatives. These may include nucleophilic substitutions due to the presence of electrophilic sites on the isoindoline ring and potential reactions involving the carbonyl groups.
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for 2-(2,6-Dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione primarily involves its interaction with specific biological targets within cells. It has been noted for its ability to recruit cereblon proteins, which play a crucial role in protein degradation pathways via the ubiquitin-proteasome system.
Research indicates that this compound may inhibit certain kinases or modulate signaling pathways associated with tumor growth or neurodegenerative processes. Its precise mechanism remains an area of active investigation.
The compound exhibits stability under normal conditions but can be sensitive to moisture and heat. Its pKa value is approximately 10.63, indicating weak basicity.
The primary applications of 2-(2,6-Dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione are in medicinal chemistry as a potential therapeutic agent against various diseases:
The strategic incorporation of fluorine atoms into the thalidomide scaffold represents a sophisticated approach to optimize pharmaceutical properties. 2-(2,6-Dioxopiperidin-3-yl)-4,5-difluoroisoindoline-1,3-dione (CAS 2222115-19-5) exemplifies this strategy, where difluorination at the 4,5-positions significantly enhances binding specificity to cereblon (CRBN)—a critical E3 ubiquitin ligase component in PROTAC systems [3] [8]. This modification increases the compound’s molecular weight to 294.21 g/mol (C₁₃H₈F₂N₂O₄) compared to monofluoro analogues (e.g., 5-fluoro variant, 276.22 g/mol) [4] [8]. The fluorine atoms induce electronegativity-driven effects, including:
Table 1: Fluorinated Thalidomide Analogues and Key Properties
Compound | CAS RN | Molecular Weight (g/mol) | Fluorination Pattern | Primary Application |
---|---|---|---|---|
4,5-Difluoro derivative | 2222115-19-5 | 294.21 | 4,5-isoindoline | CRBN-directed PROTACs |
5,6-Difluoro derivative | 1496997-41-1 | 294.21 | 5,6-isoindoline | PROTAC linker [1] [8] |
5-Fluoro derivative | 835616-61-0 | 276.22 | Monofluoro | Cereblon ligand [4] |
Achieving precise difluorination at the 4,5-positions demands meticulous control over reaction parameters. Key synthetic routes include:
Challenges persist in scale-up, where trace impurities from incomplete halogen exchange necessitate purification via preparative HPLC, reducing yields to 40–60% [3] [6].
The 4,5-difluoro isoindoline core serves as a CRBN-binding motif in heterotrivalent PROTACs, which concurrently recruit CRBN and VHL ligases to enhance target degradation. Linker design principles include:
Solid-phase peptide synthesis (SPPS) techniques are employed to assemble heterotrivalent PROTACs incorporating the 4,5-difluoro scaffold:
Table 2: Scalability Challenges in Fluorinated Isoindoline Synthesis
Challenge | Impact on Manufacturing | Mitigation Strategy |
---|---|---|
Air/heat sensitivity | Decomposition during lyophilization | Strict inert gas storage (N₂/Ar) [1] [3] |
Regioisomeric impurities | Reduced PROTAC efficacy | Preparative HPLC with pentafluorophenyl columns |
Low yields (difluorination) | High cost (>$2,000/g at 5g scale) [6] | Continuous-flow fluorination reactors |
Scalability remains hindered by the air/heat sensitivity of the dioxopiperidine moiety, requiring storage at 0–10°C under inert gas [1] [3].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0